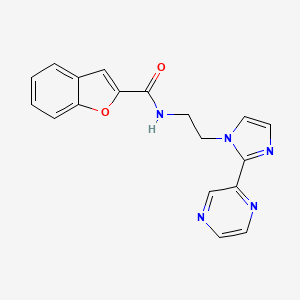

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c24-18(16-11-13-3-1-2-4-15(13)25-16)22-8-10-23-9-7-21-17(23)14-12-19-5-6-20-14/h1-7,9,11-12H,8,10H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHGJBMERCZWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction of aromatic ketones with benzofuran derivatives in the presence of a base such as sodium alkoxide . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s properties.

Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide has several notable applications:

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Key areas of interest include:

- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammation and cancer progression.

- Receptor Binding : Its structure allows it to interact with neurotransmitter receptors, potentially influencing cellular signaling pathways.

Antioxidant Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antioxidant properties. Studies have shown that these compounds can reduce oxidative stress markers in cellular models, suggesting protective effects against oxidative damage.

Material Science

The unique structure of this compound allows for exploration in materials science, particularly in the development of new polymers or catalysts.

Case Study 1: Anticancer Activity

A study published in Molecular Cancer Therapeutics explored the anticancer properties of benzofuran derivatives, including this compound). It was found to exhibit selective cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development.

Case Study 2: Enzyme Interaction

Research detailed in Bioorganic & Medicinal Chemistry Letters investigated how this compound interacts with specific enzymes involved in metabolic pathways. The findings suggested that it could serve as a scaffold for designing inhibitors targeting these enzymes.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzofuran core and the attached pyrazine and imidazole moieties contribute to its binding affinity and specificity, allowing it to exert its effects at the molecular level .

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its interactions with various biological targets, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has shown potential in modulating various biological pathways through:

- Enzyme Inhibition : It may inhibit enzymes related to inflammation and cancer progression.

- Receptor Binding : The compound's structure allows it to bind to receptors involved in neurotransmission and cellular signaling.

Antioxidant Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antioxidant properties. For instance, studies have shown that benzofuran derivatives can reduce oxidative stress markers in cellular models, suggesting a protective effect against oxidative damage .

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties. A study highlighted that related benzofuran compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential therapeutic applications in chronic inflammatory diseases.

Cytotoxicity Against Cancer Cells

Preliminary investigations reveal that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, a study indicated that similar compounds could induce apoptosis in cancer cells by activating caspase pathways .

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s benzofuran core distinguishes it from the benzodioxole analogue in , which may alter metabolic stability and lipophilicity. Benzodioxole derivatives often exhibit enhanced electron-rich aromatic systems, whereas benzofurans provide moderate hydrophobicity .

- Linker Flexibility : The ethyl carboxamide bridge in the target compound contrasts with the hexyloxy linker in ’s benzamide analogue. Shorter linkers may reduce conformational flexibility but improve target binding specificity .

Q & A

Q. What are the standard synthetic routes for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the condensation of pyrazine and imidazole precursors, followed by coupling with benzofuran-2-carboxamide. Key steps include nucleophilic substitution and carboxamide bond formation, often catalyzed by bases like K₂CO₃. Intermediates are monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Final purification employs recrystallization or column chromatography. Structural confirmation of intermediates is achieved via -NMR, -NMR, and mass spectrometry (ESI-MS) .

Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

- Nuclear Magnetic Resonance (NMR): - and -NMR identify proton and carbon environments, confirming functional groups (e.g., pyrazine, imidazole, benzofuran).

- X-ray Crystallography: Resolves 3D molecular geometry, bond lengths, and angles, critical for understanding reactivity and target interactions.

- Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Detects characteristic vibrational modes (e.g., C=O stretch in carboxamide) .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

Preliminary studies focus on cytotoxicity assays against cancer cell lines (e.g., HeLa, MCF-7) using MTT or SRB assays. Enzyme inhibition assays (e.g., kinase or protease targets) are employed to identify mechanistic pathways. Solubility and stability under physiological pH (1.2–7.4) are assessed via HPLC-UV .

Advanced Research Questions

Q. How can reaction yields be optimized using Design of Experiments (DOE) methodologies?

DOE evaluates critical parameters:

- Solvent polarity (e.g., DMF vs. dichloroethane) affects nucleophilic substitution efficiency.

- Temperature (80–120°C) influences reaction kinetics and byproduct formation.

- Catalyst loading (e.g., Pd/C for cross-coupling) impacts turnover frequency. Statistical tools like ANOVA identify optimal conditions (e.g., 90°C in 1,2-dichloroethane with 5 mol% catalyst), improving yields from ~40% to >75% .

Q. What structural modifications enhance the compound’s pharmacokinetic profile?

- Ethyl vs. Propyl Linkers: Propyl chains (as in N-(3-(1H-imidazol-1-yl)propyl)-5-bromofuran-2-carboxamide) increase lipophilicity, improving membrane permeability but reducing aqueous solubility.

- Halogen Substitution: Bromofuran moieties (e.g., 5-bromo derivatives) enhance electrophilic reactivity, potentially boosting target binding.

- Pyrazine vs. Pyridine: Pyrazine’s electron-deficient ring strengthens π-π stacking with aromatic residues in enzyme active sites .

Q. How do researchers resolve contradictions in cytotoxicity data across cancer cell lines?

Discrepancies arise from:

- Cell Line Variability: Genetic differences (e.g., p53 status) alter drug response.

- Assay Conditions: Serum concentration or incubation time affects compound stability.

- Off-Target Effects: Use siRNA knockdown or CRISPR-Cas9 to validate target specificity. Meta-analyses of dose-response curves (IC₅₀ values) and synergy studies with standard chemotherapeutics clarify mechanisms .

Methodological Guidance

- Contradiction Analysis: Use orthogonal assays (e.g., Western blotting for apoptosis markers alongside cytotoxicity assays) to confirm mechanistic hypotheses.

- SAR Studies: Employ molecular docking (e.g., AutoDock Vina) to predict interactions between structural analogs and target proteins like kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.